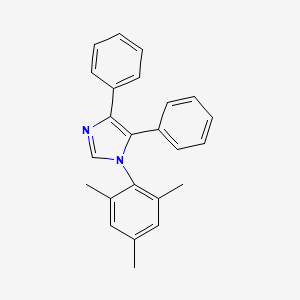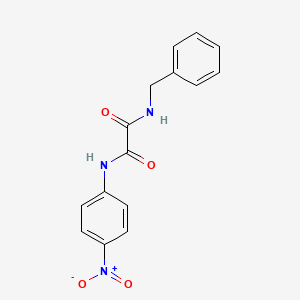
Ethanediamide, N-(4-nitrophenyl)-N'-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethanediamide backbone with a 4-nitrophenyl group and a phenylmethyl group attached to the nitrogen atoms. It is of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- typically involves the reaction of ethanediamide with 4-nitrobenzyl chloride and benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates (R-SH).
Major Products Formed
Oxidation: 4-aminophenyl derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted ethanediamide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes. The phenylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Ethanediamide, N-(4-nitrophenyl)-N’-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Ethanediamide, N-(4-nitrophenyl)-N’-(phenyl)-: Similar structure but with a phenyl group instead of a phenylmethyl group.
Uniqueness
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- is unique due to the presence of both a nitro group and a phenylmethyl group, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
880150-44-7 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-benzyl-N'-(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(16-10-11-4-2-1-3-5-11)15(20)17-12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20) |
InChI Key |
GRUXOWFIFAQNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


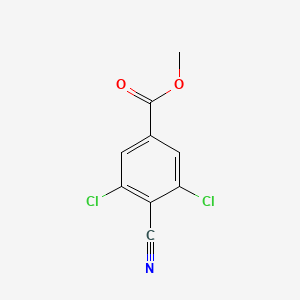
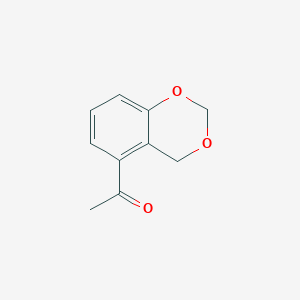
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
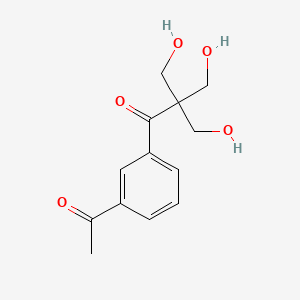
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

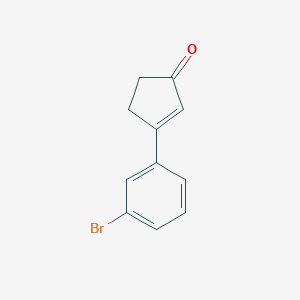
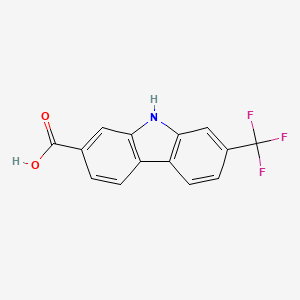

![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)

